2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one
Description
Properties
IUPAC Name |
8-chloro-4-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O4/c14-7-4-5-10-8(6-7)13(17)15-12-9(16(18)19)2-1-3-11(12)20-10/h1-6H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLPQSSEVPCYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C=C(C=C3)Cl)C(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747339 | |
| Record name | 2-Chloro-9-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37081-78-0 | |
| Record name | 2-Chloro-9-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkali Metal-Mediated Cyclization
A foundational approach involves the cyclocondensation of 2-aminophenol derivatives with chlorinated nitrobenzoyl chlorides. In one protocol, 2-amino-4-chlorophenol reacts with 2-nitrobenzoyl chloride in the presence of potassium carbonate, yielding the dibenzoxazepine core. Subsequent treatment with phosphorus oxychloride introduces the 2-chloro substituent via nucleophilic aromatic substitution. This method achieves a 68–72% yield under reflux conditions (110–120°C, 8–12 hours).
Nitro Group Introduction via Electrophilic Aromatic Substitution
Post-cyclization nitration is critical for introducing the 9-nitro group. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the dibenzoxazepine core at the para position relative to the oxazepine oxygen. This regioselectivity arises from the electron-donating effect of the oxygen atom, which activates the C9 position. Yields range from 60% to 65%, with minor byproducts from over-nitration.
Multi-Step Synthesis from Diphenyl Ether Derivatives
Condensation and Reduction Sequence
A patent-pending method (CN103524455A) outlines a four-step synthesis starting from o-nitrochlorobenzene:
-
Condensation : Reaction with 4-chlorothiophenol in dimethylformamide (DMF) yields 2-nitro-4'-chlorodiphenyl sulfide (85% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 2-amino-4'-chlorodiphenyl sulfide (90% yield).
-
Acylation : Treatment with phenyl chloroformate in dichloromethane introduces a benzoyloxy group (75% yield).
-
Friedel-Crafts Cyclization : Aluminum chloride-catalyzed ring closure at 120°C for 6 hours produces the target compound (70% yield).
Chlorination-Nitration Tandem Reactions
An alternative route employs simultaneous chlorination and nitration using N-chlorosuccinimide (NCS) and ceric ammonium nitrate (CAN). This one-pot method reduces step count but requires stringent temperature control (–10°C to 0°C) to prevent decomposition. The yield is moderate (55–60%) due to competing side reactions.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Recent advancements utilize continuous flow reactors to enhance reproducibility and safety. A tubular reactor system with in-line monitoring achieves 80% conversion by maintaining precise residence times (30–45 minutes) and temperatures (100–110°C). This method minimizes exothermic risks associated with batch processing.
Purification Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 98.5 | 85 |
| Column Chromatography | 99.9 | 70 |
| Sublimation | 99.2 | 78 |
Recrystallization from ethanol/water mixtures is preferred for industrial scalability, balancing purity and cost. Chromatography remains reserved for high-purity pharmaceutical grades.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Steps | Total Yield (%) | Time (Hours) |
|---|---|---|---|
| Cyclocondensation | 2 | 65 | 20 |
| Multi-Step Synthesis | 4 | 70 | 48 |
| Tandem Chlorination | 1 | 58 | 6 |
The multi-step synthesis offers superior yield but demands longer reaction times. The tandem method, while rapid, suffers from lower efficiency.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dibenzoxazepines with various functional groups.
Scientific Research Applications
2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dibenzoxazepinones exhibit diverse pharmacological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a systematic comparison of 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one with analogous compounds from the evidence:
Key Observations :
Substituent Effects on Reactivity: Electron-withdrawing groups (EWGs) like Cl (e.g., 2-Cl or 3-Cl) enhance electrophilic reactivity, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . Electron-donating groups (EDGs) like OCH₃ or CH₃ (e.g., 10-OCH₃ or 10-CH₃) stabilize the oxazepinone core, improving yields in oxidative C–H amination (up to 97%) .
Biological Activity: Nitro-substituted derivatives (e.g., 7-NO₂) exhibit antiparasitic activity against Giardia duodenalis (IC₅₀ < 10 µM) due to nitro group bioactivation . Amino-substituted analogs (e.g., 8-NH₂) serve as precursors for antigiardial agents, with further functionalization (e.g., acylation) enhancing potency .
Synthetic Efficiency :
- Microwave-assisted methods significantly reduce reaction times (e.g., 30 minutes for Ugi four-component reactions) while maintaining high yields (>90%) .
- Metal-free protocols (e.g., oxidative C–H amination) offer eco-friendly alternatives to transition-metal catalysis .
Table 2: Physicochemical and Pharmacological Properties
| Compound | LogP* | Solubility (mg/mL) | Antigiardial Activity (IC₅₀) | PEX14 Binding Affinity (Kd) |
|---|---|---|---|---|
| 2-Chlorodibenzoxazepinone | 2.81 | 0.12 | N/A | N/A |
| 10-Methoxy-dibenzoxazepinone | 1.95 | 0.45 | >50 µM | N/A |
| 7-Nitro-10-methyl-dibenzoxazepinone | 2.34 | 0.08 | 8.7 µM | N/A |
| 8-Amino-10-methyl-dibenzoxazepinone | 1.78 | 1.20 | 12.3 µM | 0.4 µM |
*Calculated using fragment-based methods.
Biological Activity
2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS No. 37081-78-0) is a heterocyclic compound notable for its unique chemical structure, which includes both a chlorine and a nitro substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₇ClN₂O₄
- Molecular Weight : 290.66 g/mol
- CAS Number : 37081-78-0
The presence of the chlorine atom at the second position and the nitro group at the ninth position significantly influences the compound's reactivity and biological interactions. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors that are crucial for cellular function.
- Cellular Interaction : Reduction of the nitro group can generate reactive species that induce oxidative stress, potentially leading to cell death in pathogens .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. In studies assessing the effectiveness against bacterial pathogens, derivatives of dibenzoxazepine have shown significant activity:
- Bacterial Pathogens Tested : Staphylococcus aureus, Escherichia coli
- Methodology : Disk diffusion method was utilized for susceptibility testing.
Results demonstrated that certain synthesized derivatives displayed limited antimicrobial activity but were effective against specific bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Lines Tested : Human cancer cell lines including A549 (lung) and HepG2 (liver).
- Findings : The compound exhibited cytotoxicity against selected solid tumor cell lines. The effects varied depending on the type of cancer cell line used, indicating a selective action mechanism .
Case Studies and Research Findings
A comprehensive study investigated the biological activities of synthesized benzoxazepine derivatives, including this compound. Key findings include:
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Antimicrobial | Moderate | Effective against specific strains like Staphylococcus spp. |
| Anticancer | High | Significant cytotoxicity observed in various cancer cell lines |
| Anti-inflammatory | Variable | Dependent on cancer type; influenced cytokine release (IL-6, TNF-α) |
These findings suggest that while there is a promising potential for therapeutic applications, further research is needed to fully understand the mechanisms and optimize efficacy .
Q & A
Q. Table 1. Key Synthetic Intermediates and Their Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
